5-bromo-1-[(2-chloroethoxy)methyl]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-BROMO-1-[(2-CHLOROETHOXY)METHYL]-2,4(1H,3H)-PYRIMIDINEDIONE is a heterocyclic compound that contains both bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-1-[(2-CHLOROETHOXY)METHYL]-2,4(1H,3H)-PYRIMIDINEDIONE typically involves the reaction of a brominated pyrimidine derivative with a chlorinated ethoxy methyl group. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-1-[(2-CHLOROETHOXY)METHYL]-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove halogen atoms or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidinedione, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
5-BROMO-1-[(2-CHLOROETHOXY)METHYL]-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of antiviral, antibacterial, or anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-BROMO-1-[(2-CHLOROETHOXY)METHYL]-2,4(1H,3H)-PYRIMIDINEDIONE depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the binding affinity and specificity of the compound towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-BROMO-2-CHLORO-4’-ETHOXYDIPHENYLMETHANE:
1-BROMO-2-(2-METHOXYETHOXY)ETHANE: A brominated ether used in organic synthesis.
Uniqueness
5-BROMO-1-[(2-CHLOROETHOXY)METHYL]-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to its specific combination of bromine and chlorine atoms attached to a pyrimidinedione core. This structure provides distinct reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C7H8BrClN2O3 |
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Molecular Weight |
283.51 g/mol |
IUPAC Name |
5-bromo-1-(2-chloroethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8BrClN2O3/c8-5-3-11(4-14-2-1-9)7(13)10-6(5)12/h3H,1-2,4H2,(H,10,12,13) |
InChI Key |
QPYVDTSGZLZGNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1COCCCl)Br |
Origin of Product |
United States |
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